molecular formula C6H12ClNO2 B2754882 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride CAS No. 1909337-03-6

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Cat. No.: B2754882
CAS No.: 1909337-03-6
M. Wt: 165.62
InChI Key: SULSAMHWNZHLND-UHFFFAOYSA-N
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Description

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride (CAS 1909337-03-6) is a versatile azetidine-based amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic building block for the preparation of more complex molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable pharmacophore found in various bioactive molecules and serves as a constrained analog of larger ring systems or flexible chains, potentially influencing the potency, selectivity, and metabolic stability of resulting compounds . As a bifunctional molecule containing both a carboxylic acid and a secondary amine (in the form of the methylazetidine hydrochloride salt), it is ideal for further functionalization through amide bond formation or N-alkylation, facilitating its incorporation into peptides, peptidomimetics, and small molecule libraries . Research indicates that (azetidin-3-yl)acetic acid derivatives can act as structural analogues for important biomolecules like 4-aminobutanoic acid (GABA), highlighting their potential in neuroscience research . Furthermore, this specific compound has been cited in patent literature for its application in the synthesis of Toll-like receptor (TLR) 7/8 antagonists, underscoring its relevance in developing immunomodulatory agents . The compound is supplied as a powder with a molecular formula of C 6 H 12 ClNO 2 and a molecular weight of 165.62 g/mol . For laboratory safety, it is recommended to store the product at 2-8°C or 4°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1-methylazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-5(4-7)2-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULSAMHWNZHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-03-6
Record name 2-(1-methylazetidin-3-yl)acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of 1-methylazetidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride serves as a building block for synthesizing complex heterocyclic compounds. Its azetidine ring structure allows for diverse chemical reactions, including:

  • Oxidation: Producing oxo derivatives.
  • Reduction: Yielding reduced forms of the azetidine ring.
  • Substitution: Enabling nucleophilic substitution reactions.

Biology

Research has focused on the biological activity of this compound, particularly its potential as a bioactive molecule. Studies have demonstrated:

  • Enzyme Interaction: The compound may interact with specific enzymes, potentially acting as an enzyme inhibitor or modulating signaling pathways within cells.

Table 1: Biological Activity Overview

Activity TypeObservations
AntimicrobialEffective against Staphylococcus aureus (MIC: 32 µg/mL), Escherichia coli (MIC: 16 µg/mL)
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in assays
NeuroprotectiveReduced oxidative stress markers in neuronal cell lines

Medicine

The therapeutic potential of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is being explored in various contexts:

  • Anticancer Activity: In vivo studies have shown that administration of this compound in murine models resulted in significant tumor size reduction, indicating its potential as an anticancer agent.

Case Study: Tumor Size Reduction

  • Model: Female BALB/c mice inoculated with cancer cells.
  • Results: Mice treated with higher doses (20 mg/kg) exhibited a significant reduction in tumor size compared to controls.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of certain materials or act as intermediates in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Based Derivatives

2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride (CAS: 1803590-99-9)
  • Structural Difference : The methyl group is at the 3-position of the azetidine ring instead of the 1-position.
  • Molecular Formula: C₆H₁₂ClNO₂ vs.
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic Acid Hydrochloride
  • Structural Difference : Incorporates a 1,2,4-oxadiazole ring fused to the azetidine.
Methyl 2-(Azetidin-3-yl)acetate Hydrochloride (CAS: 890849-61-3)
  • Functional Group : Ester (methyl) instead of a carboxylic acid.
  • Implications : Increased lipophilicity, which could improve cell membrane permeability in drug candidates. The ester may also serve as a prodrug moiety, hydrolyzing to the active carboxylic acid form in vivo .

Heterocyclic Acetic Acid Derivatives Beyond Azetidine

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride (CAS: 3251-69-2)
  • Heterocycle : Imidazole ring (aromatic, two nitrogen atoms).
  • Properties :
    • Molecular weight: 162.57 g/mol.
    • Water-soluble, with applications in antitubercular agents and β-secretase inhibitors due to imidazole's metal-coordination capacity .
2-(1-Ethyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride (CAS: 1909313-60-5)
  • Heterocycle : Pyrazole ring (aromatic, two adjacent nitrogen atoms).
  • Properties :
    • Molecular weight: 190.63 g/mol.
    • Likely used in agrochemicals or pharmaceuticals, leveraging pyrazole's metabolic stability .
  • Comparison : Pyrazole’s aromaticity and planar structure contrast with azetidine’s puckered geometry, affecting steric interactions in molecular binding .
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride (CAS: 76629-18-0)
  • Heterocycle : Thiazole (sulfur and nitrogen-containing ring).
  • Properties: Molecular weight: 208.66 g/mol.

Data Table: Key Properties of Selected Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-(1-Methylazetidin-3-yl)acetic acid HCl (1909337-03-6) C₇H₁₃ClN₂O₂* ~194.65 (estimated) Azetidine ring, methyl substituent R&D building block
2-(3-Methylazetidin-1-yl)acetic acid HCl (1803590-99-9) C₆H₁₂ClNO₂ 165.62 Methyl at 3-position Not specified
2-(1H-Imidazol-5-yl)acetic acid HCl (3251-69-2) C₅H₇ClN₂O₂ 162.57 Imidazole ring, water-soluble Antitubercular agents, enzyme inhibitors
2-(1-Ethyl-1H-pyrazol-3-yl)acetic acid HCl (1909313-60-5) C₇H₁₁ClN₂O₂ 190.63 Pyrazole ring, ethyl substituent Pharmaceutical intermediates

*Exact molecular formula inferred from structural analogs.

Biological Activity

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride features a unique azetidine ring structure, which contributes to its biological activity. The presence of the methyl group and the acetic acid moiety enhances its interaction with various biological targets.

Target Interactions

Research indicates that compounds with azetidine structures often interact with multiple receptors, influencing various biochemical pathways. Specifically, 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride may exhibit activity through:

  • Receptor Binding : It is hypothesized that this compound binds to specific receptors, leading to downstream effects on cellular signaling pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes.

Biochemical Pathways

The diverse biological activities associated with azetidine derivatives suggest that 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride could influence:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by activating caspases and other apoptotic markers.
  • Inflammatory Response Modulation : The compound may play a role in modulating inflammatory pathways, potentially reducing inflammation in various conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds structurally related to 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride have demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.075Induction of apoptosis via Bcl-2 inhibition
H146 (Lung)0.095Activation of caspases and PARP cleavage
Hs578T (Triple-Neg.)0.033Inhibition of tubulin polymerization

These findings suggest that 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride may possess similar anticancer properties.

Anti-inflammatory Effects

In addition to anticancer activity, the compound has been investigated for its anti-inflammatory effects. Studies have shown that azetidine derivatives can significantly reduce inflammation markers in vitro and in vivo. For example:

  • Carrageenan-Induced Inflammation Model : Compounds demonstrated a reduction in edema formation, indicating potential as anti-inflammatory agents.

Preclinical Studies

In preclinical trials involving SCID mice, administration of azetidine derivatives led to significant tumor regression without major toxicity at optimal doses. These studies utilized various dosing regimens to assess the maximum tolerated dose (MTD) and subsequent biological effects on tumor growth.

Q & A

Q. What are the established synthetic routes for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride?

The compound is typically synthesized via N-alkylation of azetidine derivatives followed by ester hydrolysis and subsequent hydrochloride salt formation. For example, analogous methods involve reacting tert-butyl chloroacetate with azetidine precursors under mild conditions (~0–25°C, pH 7–9) to introduce the acetic acid moiety . Post-synthesis, non-aqueous cleavage (e.g., using TiCl₄) and recrystallization in ethanol/water mixtures yield high-purity products (>95%) . Purity validation is performed via HPLC (C18 columns, 0.1% TFA in acetonitrile/water gradients) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm azetidine ring substitution patterns (δ 3.2–3.8 ppm for methyl-azetidine protons) and carboxylic acid integration .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N–H vibrations) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns consistent with Cl⁻ .

Q. What safety protocols are essential during handling?

  • Storage : Desiccated at –20°C under inert gas (argon) to prevent hygroscopic degradation .
  • Handling : Use nitrile gloves, fume hoods, and PPE to avoid inhalation/contact. Neutralize spills with sand or vermiculite, followed by 10% acetic acid rinsing .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; optimize pH (7.5–8.5) to minimize byproducts like dimerized azetidines .
  • Solvent Systems : Use THF/water biphasic mixtures to improve solubility of intermediates. Kinetic studies show 60:40 THF/water increases yield by 15% .
  • Temperature Control : Gradual heating (ramp 1°C/min to 60°C) during ester cleavage reduces decomposition .

Q. What computational methods aid in predicting the compound’s reactivity?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets to model nucleophilic attack sites on the azetidine ring. Charge density maps highlight C3 as the most reactive position .
  • Molecular Dynamics : Simulate aqueous solubility using GROMACS; HCl salt formation increases solvation energy by 30% compared to free base .

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Software Cross-Validation : Refine X-ray data with SHELXL (high-resolution) and OLEX2 (twinned crystals). Discrepancies in thermal parameters (>0.05 Ų) suggest disorder; apply TWIN/BASF commands .
  • Validation Tools : Use PLATON’s ADDSYM to check missed symmetry and R1/Rfree convergence (<5% difference) .

Data Analysis & Mechanistic Questions

Q. What strategies reconcile conflicting bioactivity data in enzymatic assays?

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., bell-shaped curves due to off-target binding) .
  • Control Experiments : Include competitive inhibitors (e.g., 2-azetidinecarboxylic acid) to confirm target specificity .

Q. How does the hydrochloride salt affect pharmacological properties?

  • Solubility : Polarimetry shows a 3.5-fold increase in aqueous solubility (12 mg/mL vs. 3.4 mg/mL for free base) at pH 7.4 .
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) confirms no degradation via HPLC, supporting its use in buffer formulations .

Methodological Resources

  • Crystallography : SHELXL for high-resolution refinement ; ORTEP-3 for graphical representation .
  • Analytical Chemistry : Chromolith® columns for rapid HPLC analysis (retention time: 4.2 min) .

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